molecular formula C14H8F2OS B12996314 2-(3,5-Difluorobenzoyl)thiobenzaldehyde

2-(3,5-Difluorobenzoyl)thiobenzaldehyde

Cat. No.: B12996314
M. Wt: 262.28 g/mol
InChI Key: NIIXDOACNQSSQZ-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzoyl)thiobenzaldehyde is an organic compound that features a benzoyl group substituted with fluorine atoms at the 3 and 5 positions, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorobenzoyl)thiobenzaldehyde typically involves the reaction of 3,5-difluorobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluorobenzoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The thiobenzaldehyde moiety can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoyl chloride: A precursor in the synthesis of 2-(3,5-Difluorobenzoyl)thiobenzaldehyde.

    3,5-Difluorobenzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.

    2,5-Diphenyl-1,3-oxazoline: Shares some structural similarities and is used in different applications.

Uniqueness

This compound is unique due to the presence of both fluorine-substituted benzoyl and thiobenzaldehyde moieties. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H8F2OS

Molecular Weight

262.28 g/mol

IUPAC Name

2-(3,5-difluorobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H8F2OS/c15-11-5-10(6-12(16)7-11)14(17)13-4-2-1-3-9(13)8-18/h1-8H

InChI Key

NIIXDOACNQSSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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